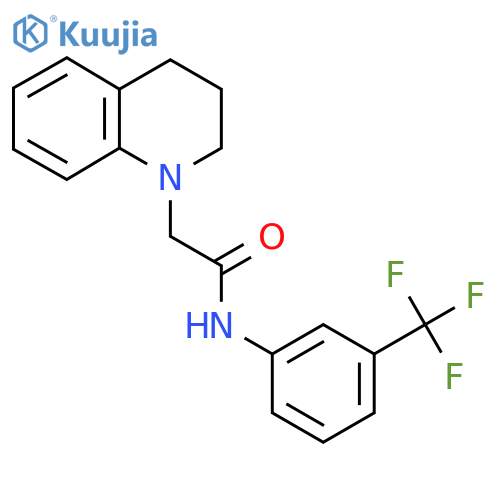Cas no 298215-68-6 (2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide)

2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1,2,3,4-tetrahydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide
- 2-[3,4-dihydro-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(3,4-dihydroquinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
-
- インチ: 1S/C18H17F3N2O/c19-18(20,21)14-7-3-8-15(11-14)22-17(24)12-23-10-4-6-13-5-1-2-9-16(13)23/h1-3,5,7-9,11H,4,6,10,12H2,(H,22,24)
- InChIKey: DKCFZKBEDXTFMY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)NC(CN1C2C=CC=CC=2CCC1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 441
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 32.299
2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624202-5mg |
2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
298215-68-6 | 98% | 5mg |
¥661.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624202-1mg |
2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
298215-68-6 | 98% | 1mg |
¥464.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624202-2mg |
2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
298215-68-6 | 98% | 2mg |
¥578.00 | 2024-08-03 |
2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide 関連文献
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamideに関する追加情報
2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 298215-68-6): An Overview
2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 298215-68-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, often referred to as a quinoline derivative, is characterized by its combination of a quinoline moiety and a trifluoromethyl-substituted phenyl group, which endow it with distinct pharmacological properties.
The quinoline scaffold is a well-known and widely studied heterocyclic system that has been extensively explored for its diverse biological activities. Compounds containing this scaffold have been shown to exhibit a range of therapeutic effects, including antimalarial, antibacterial, and anticancer properties. The presence of the trifluoromethyl group in the 3-(trifluoromethyl)phenyl substituent further enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an orally administered drug. However, ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy and reduce potential side effects.
Safety and toxicity assessments are crucial steps in the drug development process. Preliminary studies have shown that 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibits low toxicity in vitro and in animal models. However, more comprehensive safety evaluations are necessary to ensure its safety profile before advancing to clinical trials.
The structural diversity of quinoline derivatives has led to their exploration in combination therapies. For example, combining 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide with other anti-inflammatory or anticancer agents may enhance therapeutic outcomes while reducing the required doses of individual drugs. This approach could potentially minimize side effects and improve patient compliance.
In conclusion, 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 298215-68-6) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research efforts are focused on optimizing its pharmacological properties and evaluating its safety profile to bring this compound closer to clinical application.
298215-68-6 (2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide) 関連製品
- 2228210-41-9(1-bromo-3-(3-nitropropyl)benzene)
- 2411244-33-0(2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide)
- 65352-94-5(2-Fluoropyridine-5-carbonyl chloride (~80%))
- 2228606-49-1(1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)
- 1803431-51-7(2-Bromo-5-chloro-6-cyano-3-(trifluoromethoxy)pyridine)
- 2137757-38-9(2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)
- 917898-65-8(1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline])
- 188918-74-3(5-cyclopropyl-2-Pyridinecarbonitrile)
- 2309455-10-3(2-{[5-(4-bromo-1-methyl-1H-imidazol-2-yl)-2-azabicyclo[2.2.1]heptan-5-yl]oxy}acetic acid)
- 1807117-33-4(Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate)




